molecular formula C7H11F3O3 B1348567 Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate CAS No. 649-56-9

Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate

Cat. No.: B1348567
CAS No.: 649-56-9
M. Wt: 200.16 g/mol
InChI Key: MFRIOKNLYRUYHP-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate is a chemical compound with the molecular formula C7H11F3O3 and a molecular weight of 200.16 g/mol . It is known for its applications in various fields of scientific research, particularly in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate can be synthesized through several methods. One common approach involves the reaction of ethyl 4,4,4-trifluorobutyrate with a suitable reagent to introduce the hydroxy and methyl groups. The reaction conditions typically include the use of a base and a solvent such as ethanol or methanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can produce alcohol derivatives .

Scientific Research Applications

Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate involves its interaction with specific molecular targets. The hydroxy and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, depending on its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

ethyl 4,4,4-trifluoro-3-hydroxy-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O3/c1-3-13-6(12)4(2)5(11)7(8,9)10/h4-5,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRIOKNLYRUYHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336437
Record name Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649-56-9, 91600-33-8
Record name Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-hydroxy-2-methyl-4,4,4-trifluorobutyrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of ethyl 3-keto-2-methyl-4,4,4-trifluorobutanoate (20.1 g, 0.10 moles) in 250 ml of absolute ethanol, cooled in an ice bath, was added sodium borohydride (1.0 g, 0.25 moles) in portions with stirring. The cooling bath was removed and the reaction stirred at room temperature for 30 minutes. Acetone (5 ml) was added to quench any remaining sodium borohydride and the solvents removed by distillation at atmospheric pressure using a Vigreaux column. The residue was diluted with 200 ml of methylene chloride and poured into a separatory funnel containing 75 ml of a 1:1:1 mixture of saturated ammonium chloride:brine:water. The layers were separated and the aqueous phase extracted with methylene chloride (3×25 ml). The combined organic phase and methylene chloride extracts were dried over magnesium sulfate, filtered and distilled at atmospheric pressure to remove the solvents. The residue was then distilled at reduced pressure (20 mmHg) using a Vigreaux column to give ethyl 3-hydroxy-2-methyl-4,4,4-trifluorobutanoate, bp 78-84° C., 20 mmHg.
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20.1 g
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250 mL
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1 g
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Synthesis routes and methods II

Procedure details

Ethyl 2-methyl-4,4,4-trifluoroacetoacetate (50 g), under a blanket of nitrogen gas, is heated to 40° C. and treated with platinum (0.1 g of 5% Pt/C, 0.01% load) and triethylamine (0.2 g, 0.4 % load). Hydrogen is charged to a pressure of 5 bars, and the mixture agitated at 40° C. for 6h. After filtration to remove the catalyst, 48.5 g (96% yield) of ethyl 2-methyl-4,4,4-trifluoro-3-hydroxybutyrate is obtained.
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50 g
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0 (± 1) mol
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0.1 g
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0.2 g
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Synthesis routes and methods III

Procedure details

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